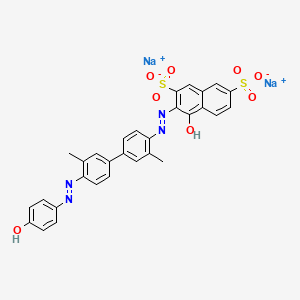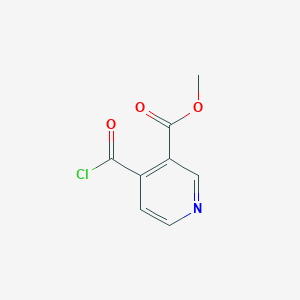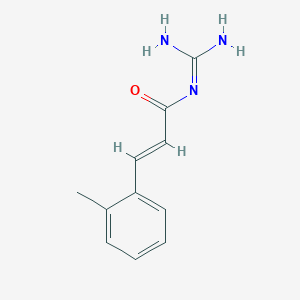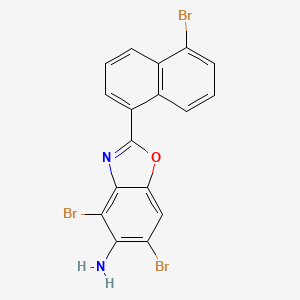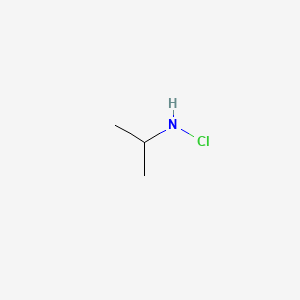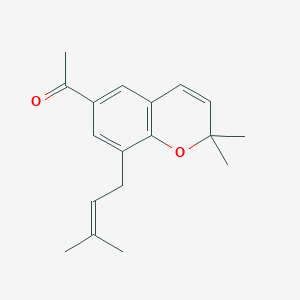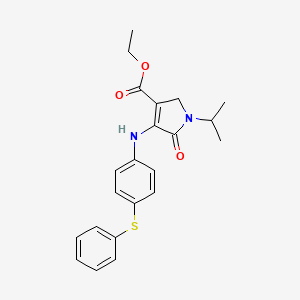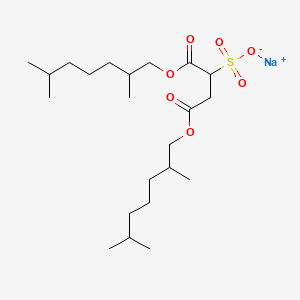
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate: is a chemical compound with the molecular formula C22H41NaO7S and a molecular weight of 472.61 g/mol . It is known for its surfactant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves the esterification of butanedioic acid with 2,6-dimethylheptyl alcohol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its surfactant properties .
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants .
Wirkmechanismus
The mechanism of action of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes . This property is utilized in various applications, from detergents to biological research .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate (SLES): A surfactant used in similar applications but with different chemical composition.
Uniqueness: Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
63217-13-0 |
|---|---|
Molekularformel |
C22H41NaO7S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
sodium;1,4-bis(2,6-dimethylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-16(2)9-7-11-18(5)14-28-21(23)13-20(30(25,26)27)22(24)29-15-19(6)12-8-10-17(3)4;/h16-20H,7-15H2,1-6H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
VKDIBUUSCYWJOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCC(C)COC(=O)CC(C(=O)OCC(C)CCCC(C)C)S(=O)(=O)[O-].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


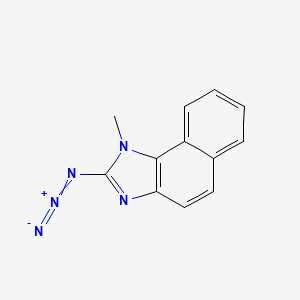
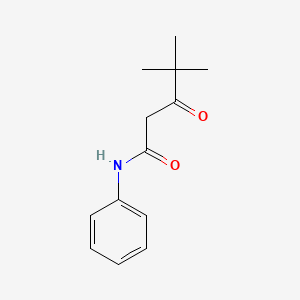
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
